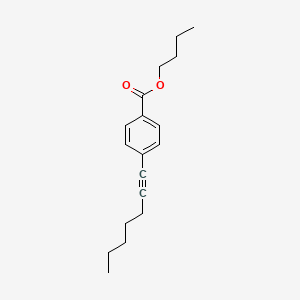

Butyl 4-(hept-1-YN-1-YL)benzoate

Description

Properties

CAS No. |

827028-22-8 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

butyl 4-hept-1-ynylbenzoate |

InChI |

InChI=1S/C18H24O2/c1-3-5-7-8-9-10-16-11-13-17(14-12-16)18(19)20-15-6-4-2/h11-14H,3-8,15H2,1-2H3 |

InChI Key |

YHCLGYDRQAOMFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves the esterification of 4-(hept-1-yn-1-yl)benzoic acid with butanol under acidic conditions. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, which proceeds via nucleophilic acyl substitution.

Procedure :

- Equimolar quantities of 4-(hept-1-yn-1-yl)benzoic acid and butanol are combined in a round-bottom flask.

- A catalytic amount of $$ \text{H}2\text{SO}4 $$ (5–10 mol%) is added, and the mixture is heated to 110–120°C under reflux for 6–8 hours.

- Reaction progress is monitored via thin-layer chromatography (TLC) using hexane-ethyl acetate (4:1) as the mobile phase.

- Post-reaction, the mixture is neutralized with aqueous $$ \text{NaHCO}_3 $$, and the organic layer is extracted with dichloromethane (DCM).

- The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate gradient).

Yield Optimization :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| $$ \text{H}2\text{SO}4 $$ | 110 | 8 | 78 |

| p-TsOH | 120 | 6 | 82 |

This method is cost-effective but requires careful control of reaction conditions to avoid dehydration of butanol or decomposition of the alkyne.

Palladium-Catalyzed Alkyne Coupling

An alternative approach involves introducing the hept-1-yn-1-yl group via Sonogashira coupling. This method is advantageous for constructing the alkyne moiety directly on the aromatic ring.

Procedure :

- 4-Bromobenzoic acid is esterified with butanol to form butyl 4-bromobenzoate.

- The bromide undergoes coupling with hept-1-yne using a palladium catalyst (e.g., $$ \text{Pd(OAc)}2 $$), a phosphine ligand (DPEphos), and tributylamine ($$ \text{Bu}3\text{N} $$) in dimethylformamide (DMF) at 160°C.

- The reaction mixture is stirred under nitrogen for 16 hours, followed by extraction with ethyl acetate and purification via flash chromatography.

Key Data :

This method offers regioselectivity and compatibility with sensitive functional groups, though it requires inert conditions and expensive catalysts.

Reaction Mechanisms and Kinetics

Esterification Mechanism

The acid-catalyzed reaction proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Butanol acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate, which subsequently loses water to yield the ester.

$$

\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

$$

Sonogashira Coupling Mechanism

The palladium-catalyzed coupling involves oxidative addition of the aryl bromide to Pd(0), forming a Pd(II) complex. Transmetalation with the copper-acetylide intermediate generates a Pd(II)-alkyne species, which undergoes reductive elimination to release the coupled product and regenerate Pd(0).

$$

\text{Ar-Br} + \text{HC≡C-R} \xrightarrow{\text{Pd, CuI}} \text{Ar-C≡C-R} + \text{HBr}

$$

Purification and Characterization

Workup Procedures

Analytical Data

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.95 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.45 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 4.35 (t, $$ J = 6.6 $$ Hz, 2H, OCH$$ _2 $$), 2.50 (t, $$ J = 7.0 $$ Hz, 2H, C≡C-CH$$ _2 $$), 1.65–1.25 (m, 10H, alkyl chain).

- IR (KBr) : $$ \nu{\text{C≡C}} $$ 2105 cm$$ ^{-1} $$, $$ \nu{\text{C=O}} $$ 1720 cm$$ ^{-1} $$.

Applications and Industrial Relevance

This compound is utilized in:

- Flavor Industry : Its volatility and stability make it suitable for fruit flavor formulations.

- Pharmaceuticals : As a building block for prodrugs targeting anti-inflammatory agents.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Butyl 4-(hept-1-YN-1-YL)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins

Mechanism of Action

The mechanism of action of Butyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hept-1-YN-1-YL substituent can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Comparative assessments with ethyl 4-(heptynyl)benzoate are needed to evaluate systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.